4-(Di-tert-butylphosphino)-N,N-dimethylaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Di-tert-butylphosphino)-N,N-dimethylaniline can be synthesized through a multi-step process involving the reaction of (4-bromoaniline) with tert-butyl lithium, followed by the addition of chlorodiphenylphosphine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated systems ensures consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Di-tert-butylphosphino)-N,N-dimethylaniline primarily undergoes substitution reactions, particularly in the formation of palladium complexes used in cross-coupling reactions. It is also involved in oxidative addition and reductive elimination processes during these catalytic cycles .
Common Reagents and Conditions
Reagents: Palladium dichloride, aryl boronic acids, aryl halides.
Conditions: Reactions are typically carried out in aqueous or organic solvents with bases such as potassium carbonate or potassium acetate.
Major Products
The major products formed from reactions involving this compound are biaryls and heteroaryl compounds, which are valuable intermediates in pharmaceuticals and fine chemicals .
Scientific Research Applications
4-(Di-tert-butylphosphino)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various cross-coupling reactions to synthesize complex organic molecules.
Biology: Facilitates the synthesis of biologically active compounds, aiding in drug discovery and development.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
4-(Di-tert-butylphosphino)-N,N-dimethylaniline exerts its effects by forming stable complexes with palladium, which then participate in catalytic cycles. The ligand stabilizes the palladium center, facilitating oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The molecular targets include aryl halides and boronic acids, which are transformed into biaryls through these catalytic processes .
Comparison with Similar Compounds
Similar Compounds
XPhos: (2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl)
RuPhos: (2-dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl)
SPhos: (2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)
Uniqueness
4-(Di-tert-butylphosphino)-N,N-dimethylaniline is unique due to its ability to form air-stable complexes and its high efficiency in catalyzing cross-coupling reactions with heteroaryl chlorides. Its bulky tert-butyl groups provide steric hindrance, enhancing the selectivity and yield of the reactions .
Properties
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTHEAQKKVAXGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471005 | |
Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932710-63-9 | |
Record name | 4-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932710-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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